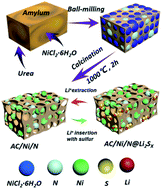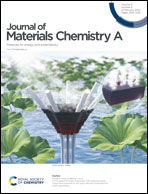An efficient polysulfide trapper of an nitrogen and nickel-decorating amylum scaffold-coated separator for ultrahigh performance in lithium–sulfur batteries†
Journal of Materials Chemistry A Pub Date: 2019-12-02 DOI: 10.1039/C9TA12774G
Abstract
In recent years, lithium–sulfur batteries (LSBs) have attracted increasing attention due to their extraordinary theoretical capacity, high energy density, eco-friendliness and the low cost of sulfur. However, increasing the sulfur loading and restraining the polysulfide shuttle effect are the primary issues to be solved. Herein, a novel N, Ni-decorating amylum scaffold was fabricated by carbonizing amylum with urea and NiCl·6H2O (AC/Ni/N) at 1000 °C under Ar atmosphere. The AC/Ni/N scaffold was used to modify the separator as an effective polysulfide trapper for LSBs. This AC/Ni/N-modified separator not only exhibits a high polysulfide confinement, but provides abundant conductive pathways to permit the fast diffusion of the Li+ ions and electrons. Importantly, the synergistic catalysis of the Ni nanoparticles and N atoms plays a key role in improving the reaction kinetics of LSBs. Consequently, the LSBs with AC/Ni/N-modified separators delivered a superior rate performance and ultra-long cycling life with a very low decay rate of 0.043% per cycle at 4C. Moreover, the cathode, with a high sulfur loading at 7 mg cm−2 and low electrolyte environment at 7.8 μL mg−1, delivered a high discharge capacity of 714 mA h g−1 after 100 cycles.

Recommended Literature
- [1] Fabrication of a Sm2O3/In2S3 photocatalyst for boosting ciprofloxacin oxidation and the Cr(vi) reduction: process parameters and degradation mechanism†
- [2] Fluorine-containing 2,4-dioxo acids in the synthesis of heterocyclic compounds
- [3] Coordination chemistry of a calix[4]arene-based NHC ligand: dinuclear complexes and comparison to IiPr2Me2†
- [4] Dual-grating-induced light harvesting enhancement in organic solar cells†
- [5] One-step synthesis and luminescence properties of tetragonal double tungstates nanocrystals†
- [6] Controlling the pore size in conjugated polymer films via crystallization-driven phase separation†
- [7] Correction: Tempering of Au nanoclusters: capturing the temperature-dependent competition among structural motifs
- [8] Novel pure Pnma–P212121 ferroelastic phase transition of 1,4-diisopropyl-1,4-diazonia-bicyclo[2.2.2]octane tetra-chlorobromo-M(ii) (M = Mn and Co)†
- [9] Supramolecular interaction facilitated small molecule films for organic field effect transistors†
- [10] Communications. Modification to the British Standard method for the analysis of hardened mortars










